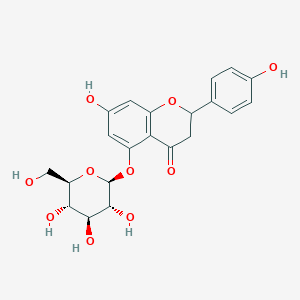

Naringenin 5-beta-D-Glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naringenin 5-beta-D-Glucoside is a polyphenolic compound identified as a flavonoid glycoside. It is known for its presence in certain plant species, particularly those with allelopathic properties.

Preparation Methods

Naringenin 5-beta-D-Glucoside can be synthesized through a series of chemical reactions involving flavonoid precursors and glycosylation agents. The synthetic route typically involves the use of naringenin and hexose as starting materials. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the glycosylation process. Industrial production methods may involve the extraction of salipurposid from plant sources using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Structural Context and Glycosylation

Naringenin-5-beta-D-glucoside would consist of the naringenin backbone (C15H12O5) with a β-D-glucose moiety attached at the 5-position. This contrasts with naringin , where the disaccharide neohesperidose (rhamnose + glucose) is attached at the 7-position . Glycosylation typically alters solubility, bioavailability, and metabolic pathways compared to the aglycone.

Key Structural Features:

| Property | Naringenin (Aglycone) | Naringenin-5-Glucoside (Hypothetical) |

|---|---|---|

| Glycosylation Site | None | 5-OH position |

| Solubility | Low (hydrophobic) | Increased (due to glucose) |

| Metabolic Stability | Rapid conjugation | Likely delayed hydrolysis |

Hydrolytic Reactions

Glycosides like naringin undergo enzymatic hydrolysis via naringinase , which cleaves sugar moieties. For example:

NaringinnaringinaseNaringenin Neohesperidose

Similarly, naringenin-5-glucoside would likely be hydrolyzed by β-glucosidases or specific gut microbiota enzymes to release naringenin and glucose . The rate of hydrolysis depends on:

-

Steric hindrance : The 5-position may offer less steric hindrance than the 7-position (as in naringin), potentially increasing susceptibility to enzymatic cleavage.

-

Enzyme specificity : β-glucosidases in the liver and intestines preferentially target β-1,4 glycosidic bonds.

Biosynthetic Pathways

Naringenin is synthesized via the phenylpropanoid pathway , with chalcone synthase (CHS) as the key enzyme . Glycosylation occurs post-aglycone synthesis through UDP-glucosyltransferases (UGTs). For 5-beta-D-glucoside:

-

UGT specificity : UGTs typically transfer glucose to hydroxyl groups at specific positions (e.g., 7-OH in naringin).

-

Regiospecificity : Engineering UGTs or plant metabolic pathways could enable 5-OH glycosylation, though this is not naturally reported in citrus species.

Bioactivity and Metabolic Interactions

While direct studies on naringenin-5-glucoside are absent, its structural analogs suggest:

-

AMPK activation : Naringenin glycosides enhance glucose uptake via AMPK phosphorylation (Thr172) and GSK3β inhibition (Ser9) .

-

Molecular docking : The glucose moiety in naringin increases binding affinity to AMPK’s γ-subunit compared to naringenin . This implies that 5-glucoside derivatives may similarly modulate metabolic enzymes.

Chemical Stability and Reactivity

-

pH sensitivity : Under acidic conditions (e.g., gastric fluid), glycosides may undergo partial hydrolysis.

-

Oxidation : The catechol group in naringenin’s B-ring is prone to oxidation, forming quinones. Glycosylation at the 5-OH could protect this site, altering redox behavior.

Synthetic Routes (Hypothetical)

Synthesizing naringenin-5-beta-D-glucoside would require:

-

Protecting group strategies : Blocking reactive sites (e.g., 7-OH) to direct glycosylation to the 5-OH.

-

Koenigs-Knorr reaction : Using a glycosyl bromide donor and silver oxide catalyst.

Scientific Research Applications

Naringenin 5-beta-D-Glucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of flavonoid glycosides in various chemical reactions.

Biology: this compound is studied for its allelopathic properties, which can influence the growth and development of neighboring plants.

Medicine: Research is ongoing to explore its potential antioxidant and anti-inflammatory properties, which could have therapeutic applications.

Industry: This compound is investigated for its potential use in developing natural herbicides and pesticides due to its allelopathic effects

Mechanism of Action

The mechanism of action of salipurposid involves its interaction with various molecular targets and pathways As a polyphenolic compound, it can scavenge free radicals and reduce oxidative stressThe exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Naringenin 5-beta-D-Glucoside is similar to other flavonoid glycosides such as myricitrin and quercitrin. it is unique in its specific allelopathic properties and its presence in certain plant species. Myricitrin and quercitrin also exhibit antioxidant properties but may differ in their specific molecular targets and pathways .

Properties

Molecular Formula |

C21H22O10 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13?,16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

MFQIWHVVFBCURA-LKBAIHPRSA-N |

SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Isomeric SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.